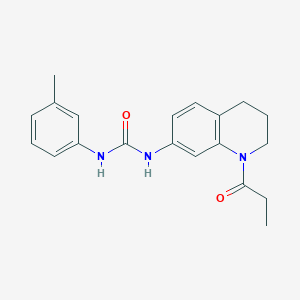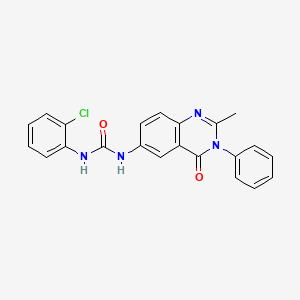
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (MPTHQ) is a synthetic compound that is being studied for its potential therapeutic applications in the medical field. MPTHQ has been found to possess a number of biochemical and physiological effects, and it is being investigated for use in drug synthesis, as well as for its potential use as an anti-inflammatory and anti-cancer agent. This article will provide an overview of MPTHQ, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has been studied for its potential use in drug synthesis and for its potential therapeutic applications. In particular, it has been found to have anti-inflammatory and anti-cancer properties, and is being studied for its potential use as an anti-cancer agent. Additionally, 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is being studied for its potential use in drug synthesis, as it has been found to possess a number of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is not yet fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor-kappa B (NF-κB). Inhibition of COX-2 is believed to reduce inflammation, while activation of NF-κB is believed to induce anti-tumor effects.
Biochemical and Physiological Effects
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has been found to possess a number of biochemical and physiological effects. In particular, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), reduce inflammation, and activate nuclear factor-kappa B (NF-κB). Additionally, 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has been found to possess antioxidant and chemopreventive properties, and is being studied for its potential use as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea in lab experiments include its relatively simple synthesis method and its potential therapeutic applications. Additionally, it has been found to possess a number of biochemical and physiological effects, making it a promising compound for further study. However, the mechanism of action of 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is not yet fully understood, and its potential side effects are not yet known. Additionally, its use in drug synthesis is limited due to its relatively low solubility.
Orientations Futures
Future research on 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea should focus on further elucidating its mechanism of action, as well as its potential side effects. Additionally, further research should be conducted to investigate its potential use as an anti-inflammatory and anti-cancer agent. Additionally, further research should focus on improving the synthesis method of 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea, as well as its solubility, in order to make it more suitable for use in drug synthesis. Finally, further research should be conducted to investigate its potential use in other therapeutic applications.
Méthodes De Synthèse
1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is synthesized by a two-step process using a Grignard reaction and a subsequent cyclization. In the first step, a Grignard reagent is reacted with 3-methylphenyl-1-propanone to form the intermediate 3-methylphenyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-7-ylmethylmagnesium bromide. This intermediate is then cyclized with urea to form 1-(3-methylphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-19(24)23-11-5-7-15-9-10-17(13-18(15)23)22-20(25)21-16-8-4-6-14(2)12-16/h4,6,8-10,12-13H,3,5,7,11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOPDXFXTKPRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6574631.png)
![4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6574639.png)
![ethyl (2Z)-2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B6574649.png)
![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-1-methyl-1H-imidazole](/img/structure/B6574659.png)
![3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6574665.png)
![3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6574668.png)

![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)
![3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea](/img/structure/B6574699.png)
![1-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574711.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6574715.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea](/img/structure/B6574719.png)